2-(4-methoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
2-(4-methoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide (P4S10).
Introduction of the Benzoyl Group: The 4-methoxybenzoyl group can be introduced via acylation reactions using 4-methoxybenzoyl chloride and an appropriate amine.
Cyclization and Functionalization: The cyclopentathiophene core can be formed through cyclization reactions, followed by functionalization to introduce the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted thiophene and benzoyl derivatives.
Scientific Research Applications
2-(4-methoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Material Science: Thiophene derivatives are explored for their applications in organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-(4-methoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to therapeutic effects.
Signal Transduction: The compound can interfere with signal transduction pathways, affecting cellular responses and gene expression.
Comparison with Similar Compounds
Similar Compounds
- **2-[(4-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- **2-[(3,6-dichloro-2-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- **2-[(3,4-dimethoxybenzoyl)amino]-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Uniqueness
2-(4-methoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is unique due to its specific substitution pattern and the presence of the cyclopentathiophene core. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-[(4-methoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-18-16(21)14-12-4-3-5-13(12)23-17(14)19-15(20)10-6-8-11(22-2)9-7-10/h6-9H,3-5H2,1-2H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMBZNRKAWKPJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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